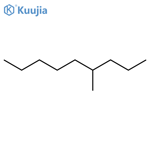Microwave synthesis of SAPO-11 materials for long chain n-alkanes hydroisomerization: Effect of physical parameters and chemical gel composition
,
Applied Catalysis,
2017,
542,
28-37




